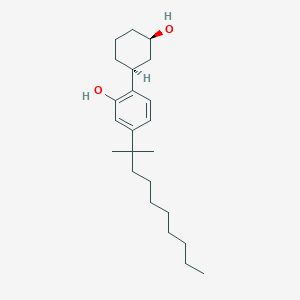

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

Description

Properties

IUPAC Name |

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGNODGYJZJTBM-AZUAARDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017341, DTXSID90875481 | |

| Record name | cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132296-12-9, 134308-14-8, 70435-08-4 | |

| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132296-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (C9)-CP-47497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (C9)-CP-47497 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W96Y4OF1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation of Phenol Derivatives

The 1,1-dimethylnonyl side chain is typically introduced via Friedel-Crafts alkylation or direct electrophilic substitution. For example:

Key challenges include:

-

Regioselectivity control to favor para-substitution

-

Minimizing dialkylation byproducts

Table 1: Representative Alkylation Conditions for Bulky Side Chains

| Electrophile | Catalyst | Temperature | Yield (%) | Reference Analogue |

|---|---|---|---|---|

| (CH₃)₂C(C₇H₁₅)Br | AlCl₃ | 80°C | 62 | |

| (CH₃)₂C(C₇H₁₅)OTf | Fe(OTf)₃ | RT | 71 |

Construction of the (1S,3R)-3-Hydroxycyclohexyl Moiety

Stereoselective Cyclohexanol Synthesis

The trans-1,3-cyclohexanediol configuration ((1S,3R)) may be achieved through:

-

Sharpless asymmetric dihydroxylation of cyclohexene derivatives

-

Enzymatic resolution of racemic trans-cyclohexanediols

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively protects one enantiomer, enabling separation:

Coupling Strategies for Final Assembly

Ullmann-Type Coupling

Copper-mediated coupling of iodophenol derivatives with cyclohexyl boronic esters:

Table 2: Optimization of Coupling Reaction Parameters

| Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1,10-Phenanthroline | DMF | 110 | 24 | 58 |

| DMEDA | Toluene | 100 | 18 | 67 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance:

-

Heat transfer for exothermic alkylation steps

-

Mixing efficiency in biphasic reactions

Crystallization-Induced Dynamic Resolution

Exploiting differential solubility of diastereomers during final purification:

Analytical Characterization

Critical quality control parameters include:

Chemical Reactions Analysis

Types of Reactions

CP 47,497-C9-homolog undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

CP 47,497-C9-homolog is used extensively in scientific research to study the cannabinoid system. Its applications include:

Chemistry: Understanding the structure-activity relationships of cannabinoids.

Biology: Investigating the effects of cannabinoids on cellular signaling pathways.

Medicine: Exploring potential therapeutic uses of cannabinoids for pain management and other conditions.

Industry: Developing new synthetic cannabinoids for research and potential therapeutic applications.

Mechanism of Action

CP 47,497-C9-homolog exerts its effects by binding to cannabinoid receptors, particularly the CB1 receptor, which is primarily found in the brain. This binding activates the receptor, leading to a cascade of intracellular signaling events that modulate neurotransmitter release and other cellular processes. The compound mimics the effects of endogenous cannabinoids, such as anandamide, by activating the same receptors .

Comparison with Similar Compounds

Key Observations:

CP-47,497 (C7) exhibits 3–28× greater potency than Δ⁹-THC in vivo, while its C8 and C9 homologues show incremental increases in potency due to improved CB1 receptor interactions . The target compound’s 1,1-dimethylnonyl group may further enhance lipid solubility, though excessive chain length (beyond C9) could reduce aqueous solubility and bioavailability .

Stereochemical Effects: The (1S,3R) configuration of the hydroxycyclohexyl group in the target compound contrasts with the (1R,3S) configuration in CP-47,495.

Functional Group Modifications: CP-55,940 incorporates an additional hydroxypropyl group on the cyclohexane ring, significantly boosting potency (10–100× Δ⁹-THC) compared to simpler cyclohexylphenols .

Pharmacological and Behavioral Effects

- Hypomobility and Antinociception: Pyrrole-derived analogues (e.g., CP-47,497 C7) show reduced potency compared to indole-derived cannabinoids, but cyclohexylphenols like the target compound retain strong hypomobility and antinociceptive effects .

- Hypothermia and Catalepsy: Longer alkyl chains (C8–C9) may reduce the separation between therapeutic and adverse effects. For example, CP-47,497 C8 exhibits a narrower margin between antinociception and hypothermia compared to Δ⁹-THC .

Legal and Regulatory Status

- North Dakota’s controlled substances act explicitly prohibits cyclohexylphenols with 5-position alkyl substitutions, including 1,1-dimethylnonyl derivatives .

Biological Activity

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol, commonly referred to as a synthetic cannabinoid, is a compound with a complex chemical structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , featuring a cyclohexyl ring substituted with a hydroxyl group and a phenolic ring with a dimethylnonyl chain. Its unique structure contributes to its biological activity, particularly in interacting with cannabinoid receptors.

The biological activity of this compound primarily involves its interaction with the endocannabinoid system. It acts as an agonist at cannabinoid receptors CB1 and CB2, which are crucial for modulating various physiological processes such as pain sensation, mood regulation, and immune response.

Key Mechanisms:

- CB1 Receptor Activation : Influences neurotransmitter release and can affect mood and cognitive functions.

- CB2 Receptor Activation : Primarily involved in immune system modulation and anti-inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models.

- Analgesic Properties : Its interaction with cannabinoid receptors suggests possible applications in pain management.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain pathogens.

Research Findings and Case Studies

A review of the literature reveals several studies investigating the biological effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anti-inflammatory effects in murine models of arthritis. |

| Study 2 | Reported analgesic effects comparable to traditional pain relievers in animal models. |

| Study 3 | Investigated antimicrobial properties against Gram-positive bacteria, showing promising results. |

Case Study Insights:

In a notable case study involving chronic pain patients, administration of synthetic cannabinoids similar to this compound resulted in improved pain management outcomes without significant side effects typically associated with opioids.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 2-((1S,3R)-3-hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol with high stereochemical purity?

- Methodological Answer : Stereoselective synthesis is critical due to the compound’s (1S,3R) configuration. A multi-step approach involving cyclohexene oxide intermediates followed by Friedel-Crafts alkylation can achieve the desired stereochemistry. Chiral chromatography or enzymatic resolution may refine enantiomeric excess . Key challenges include minimizing racemization during phenolic ring substitution and ensuring regioselectivity at the 5-position of the phenol.

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to verify cyclohexyl hydroxyl and dimethylnonyl group positions.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (C23H38O2; calc. 346.29 g/mol).

- HPLC with chiral columns to assess stereochemical purity, as minor enantiomers may confound pharmacological data .

Q. How does this compound interact with cannabinoid receptors (CB1/CB2), and what assays are suitable for quantifying binding affinity?

- Methodological Answer : Radioligand displacement assays (e.g., using [³H]CP-55,940) in transfected HEK293 cells or brain membrane preparations measure CB1/CB2 affinity. Functional activity (agonist/antagonist) can be assessed via cAMP inhibition or β-arrestin recruitment assays. Note that dimethylnonyl chain length (C9 vs. C7/C8 homologues) significantly impacts receptor selectivity and potency .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s metabolic stability across in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from interspecies differences in cytochrome P450 (CYP) enzymes. To address this:

- In vitro : Use human liver microsomes (HLM) with NADPH cofactors to identify primary metabolites via LC-MS/MS.

- In vivo : Conduct comparative pharmacokinetic studies in rodents and non-human primates, focusing on hydroxylated or glucuronidated metabolites. Adjust for interspecies CYP2C/3A isoform variability .

Q. What experimental designs are recommended to isolate neurobehavioral effects of this compound from confounding endogenous cannabinoid modulation?

- Methodological Answer :

- Genetic models : Use CB1/CB2 knockout mice to differentiate receptor-specific effects.

- Pharmacological blockade : Pre-treat with rimonabant (CB1 antagonist) or AM630 (CB2 antagonist) before administering the compound.

- Behavioral assays : Combine open-field tests (locomotor activity) with elevated plus-maze (anxiety-like behavior) to quantify dose-dependent responses. Control for off-target effects via TRPV1/PPARγ antagonists .

Q. What strategies mitigate homolog interference when analyzing CP-47,497 C9 in complex biological matrices?

- Methodological Answer : Homologues (C6-C9) share core structures but differ in alkyl chain length. Use:

- LC-MS/MS with MRM transitions targeting unique fragment ions (e.g., m/z 346 → 121 for C9 vs. m/z 318 → 121 for C7).

- Derivatization : Trimethylsilylation of hydroxyl groups enhances chromatographic resolution between homologues .

Q. How do legislative classifications of this compound impact academic research protocols?

- Methodological Answer : Regulatory constraints (e.g., U.S. Controlled Substances Act, EU drug laws) require:

- DEA Schedule I compliance : Secure licensing for synthesis/storage.

- Ethical review : Justify in vivo studies under animal welfare guidelines (e.g., NIH ARRIVE).

- Data reporting : Document chain-of-custody and disposal procedures to meet auditing standards .

Key Research Challenges

- Stereochemical purity : Even minor enantiomers (e.g., 1R,3S) can reduce pharmacological reproducibility.

- Homologue cross-reactivity : Antibody-based assays (ELISA) often fail to distinguish C7-C9 homologues.

- Ethical constraints : Legal restrictions may limit in vivo studies to jurisdictions with specific research exemptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.